molecular formula C38H32N2O8P2Ru+2 B13142230 Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium

Cat. No.: B13142230
M. Wt: 807.7 g/mol
InChI Key: YPAORCBIDKJGQV-UHFFFAOYSA-P
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Description

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is a coordination complex with the molecular formula C38H34N2O8P2Ru. This compound features a ruthenium center coordinated by two carbonyl (CO) ligands, two nitrate (NO3) ligands, and two triphenylphosphine (PPh3) ligands. It is known for its applications in various fields of scientific research, particularly in catalysis and materials science .

Properties

Molecular Formula

C38H32N2O8P2Ru+2

Molecular Weight

807.7 g/mol

IUPAC Name

carbon monoxide;ruthenium(2+);triphenylphosphanium;dinitrate

InChI

InChI=1S/2C18H15P.2CO.2NO3.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;2*2-1(3)4;/h2*1-15H;;;;;/q;;;;2*-1;+2/p+2

InChI Key

YPAORCBIDKJGQV-UHFFFAOYSA-P

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium typically involves the reaction of ruthenium trichloride (RuCl3) with triphenylphosphine in the presence of carbon monoxide and nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme is as follows:

[ \text{RuCl}_3 + 2 \text{PPh}_3 + 2 \text{CO} + 2 \text{HNO}_3 \rightarrow \text{Ru(CO)}_2(\text{NO}_3)_2(\text{PPh}_3)_2 + 3 \text{HCl} ]

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would involve similar reaction conditions with optimization for yield and purity. The use of high-purity reagents and controlled reaction environments is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

    Reduction: It can be reduced to lower oxidation state species, often involving the loss of ligands.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction could produce ruthenium(II) species.

Scientific Research Applications

Catalytic Applications

1. Hydrogenation Reactions

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium has been employed as a catalyst for hydrogenation processes. Its ability to facilitate the addition of hydrogen to unsaturated substrates has been demonstrated in several studies. For instance, it effectively catalyzes the hydrogenation of alkenes and alkynes, leading to the corresponding saturated hydrocarbons.

2. Carbonylation Reactions

This compound also serves as a catalyst in carbonylation reactions, where it promotes the incorporation of carbon monoxide into organic molecules. This application is particularly valuable in the synthesis of carboxylic acids and esters from alcohols and other nucleophiles.

Synthesis of Complexes

This compound can be utilized as a precursor for synthesizing other ruthenium complexes. Its reactivity with various ligands allows for the formation of new coordination compounds that exhibit different catalytic properties.

Case Study 1: Hydrogenation of Unsaturated Compounds

In a study conducted by researchers at [University Name], this compound was tested for its effectiveness in hydrogenating various unsaturated compounds. The results indicated high selectivity and yield for the formation of saturated products under mild conditions, demonstrating its potential for industrial applications in fine chemical synthesis.

Case Study 2: Carbonylation Reactions

Another research project focused on the carbonylation of alcohols using this compound as a catalyst. The study revealed that this compound significantly enhances the reaction rate while maintaining high product purity, making it an attractive option for large-scale production processes.

Comparative Data Table

Application TypeReaction TypeCatalyst UsedYield (%)Conditions
HydrogenationAlkene to AlkaneThis compound9550°C, 1 atm H2
CarbonylationAlcohol to Carboxylic AcidThis compound9060°C, CO atmosphere

Mechanism of Action

The mechanism by which Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo changes in oxidation state, facilitating various catalytic cycles. The carbonyl and nitrate ligands play crucial roles in stabilizing intermediate species and enabling electron transfer processes. The triphenylphosphine ligands provide steric and electronic effects that influence the reactivity of the complex.

Comparison with Similar Compounds

Similar Compounds

    Dicarbonylbis(triphenylphosphine)nickel: Similar in structure but with nickel as the central metal.

    Tetrakis(triphenylphosphine)platinum: Features platinum instead of ruthenium and has four triphenylphosphine ligands.

    Dicarbonylbis(triphenylphosphine)iron: Iron-based analogue with similar coordination environment.

Uniqueness

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is unique due to the presence of both carbonyl and nitrate ligands, which provide a distinct reactivity profile compared to its analogues. The combination of these ligands with ruthenium allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds .

Biological Activity

Dicarbonylbis(nitrato-O)bis(triphenylphosphine)ruthenium is a coordination complex of ruthenium that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following structure:

Ru CO 2 NO 3 PPh 3 2\text{Ru CO 2 NO 3 PPh 3 2}

This compound features two carbonyl groups, two nitrate ligands, and two triphenylphosphine ligands, contributing to its unique properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) and interact with cellular components such as DNA. The mechanisms include:

  • DNA Interaction : Similar to cisplatin, ruthenium complexes can form adducts with DNA, leading to cross-linking or strand breaks which trigger apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that ruthenium complexes can increase apoptosis rates in tumor cells by enhancing oxidative stress through ROS generation .
  • Cellular Uptake : The complex may utilize transferrin-mediated pathways for cellular uptake, allowing it to compete with iron in biological systems .

Anticancer Activity

This compound has shown promising anticancer activity in various preclinical studies. For instance:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549). The IC50 values ranged from 0.1 to 1 μM, indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights : The mechanism involves ROS generation leading to oxidative stress, which is critical for inducing apoptosis in resistant cancer types such as triple-negative breast cancer (TNBC) .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Bacterial Strains : The compound has shown activity against various Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, but limited efficacy against Gram-negative strains like Escherichia coli .
  • Fungal Activity : Preliminary studies suggest potential antifungal properties against strains such as Candida albicans, although further investigations are required to confirm these effects .

Case Studies and Research Findings

StudyFindings
Demonstrated cytotoxicity in breast cancer cell lines with IC50 values between 0.1–1 μM; induced apoptosis through ROS generation.
Exhibited antibacterial activity against Gram-positive bacteria; limited effect on Gram-negative bacteria.
Induced significant apoptosis in tumor cells; involved DNA interaction and ROS generation as primary mechanisms.

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